molecular formula C19H18N4O3S B11176876 2-{2-[(4-methylphenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-{2-[(4-methylphenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11176876
M. Wt: 382.4 g/mol
InChI Key: QRPDPRXNZZICAS-UHFFFAOYSA-N
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Description

2-{2-[(4-methylphenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a thiazine ring, a hydrazinyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-methylphenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylbenzoyl hydrazine with a suitable thiazine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-methylphenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted thiazine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development. Studies have explored its antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{2-[(4-methylphenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{2-[(4-methylphenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide include other thiazine derivatives and hydrazinyl-containing compounds. Examples include:

  • 2-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
  • 2-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific hydrazinyl and thiazine moieties contribute to its reactivity and potential bioactivity, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

(2E)-2-[(4-methylbenzoyl)hydrazinylidene]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H18N4O3S/c1-12-7-9-13(10-8-12)17(25)22-23-19-21-16(24)11-15(27-19)18(26)20-14-5-3-2-4-6-14/h2-10,15H,11H2,1H3,(H,20,26)(H,22,25)(H,21,23,24)

InChI Key

QRPDPRXNZZICAS-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/2\NC(=O)CC(S2)C(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=C2NC(=O)CC(S2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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